N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1207033-53-1 |
|---|---|
Molecular Formula |
C21H14BrFN6OS |
Molecular Weight |
497.35 |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H14BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-11H,12H2,(H,24,30) |
InChI Key |
UJUQYIFDZMTFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)Br)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with a unique structural arrangement that suggests significant biological activity. This compound is characterized by its pyrazolo[1,5-a][1,2,4]triazolo core and various substituents that enhance its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 441.26 g/mol. The presence of bromine and fluorine atoms on the phenyl ring plays a crucial role in its reactivity and biological interactions. The acetamide group facilitates nucleophilic substitution reactions, while the carbonyl group can engage in condensation reactions, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that compounds containing pyrazolo[1,5-a]pyrazin structures exhibit anticancer properties. Specifically, derivatives of this compound have shown potential as inhibitors of key kinases involved in cancer signaling pathways. The unique combination of substituents may enhance binding affinity to target proteins.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 7-(3-Aminophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Anticancer activity; selective kinase inhibition |
| 6-Bromo-N-(3-pyridinyl)-2-pyrazinoylacetamide | Structure | Exhibits antimicrobial properties |
| 5-Fluoro-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | Structure | Potential use in neurological disorders |
The mechanism by which this compound exerts its biological effects is still under investigation. Studies suggest that it may interact with specific proteins involved in cellular signaling pathways critical for cancer progression. Molecular docking studies can provide insights into its binding affinities and interactions with target proteins.
Case Studies
In vitro studies have demonstrated the cytotoxic effects of related pyrazolo compounds against various human cancer cell lines. For instance, compounds similar to this compound were tested against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. Results indicated varying degrees of cytotoxicity and inhibition of protein kinases CDK2/cyclin E and Abl .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step synthetic pathways that can be optimized using microwave-assisted techniques to improve yields and reduce reaction times. Such advancements are crucial for developing derivatives with enhanced biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and NMR Analysis
Evidence from NMR studies (Table 2, Figure 6 in ) highlights that compounds with analogous triazolo-pyrazine cores exhibit near-identical chemical shifts in most proton environments except for regions influenced by substituents. For example:
- Region A (positions 39–44) and Region B (positions 29–36) show distinct shifts in compounds 1 and 7 compared to Rapa, directly correlating with substituent placement .
- The target compound’s 4-bromo-2-fluorophenyl group likely induces similar region-specific shifts, altering electronic environments and steric interactions compared to non-halogenated analogs.
Table 1: Key NMR Comparison of Triazolo-Pyrazine Derivatives
| Compound | Region A Shifts (ppm) | Region B Shifts (ppm) | Substituent Influence |
|---|---|---|---|
| Rapa (Reference) | 6.8–7.2 | 2.5–3.0 | Baseline |
| Compound 1 | 7.0–7.5 | 2.8–3.3 | Electron-withdrawing |
| Compound 7 | 7.2–7.7 | 3.0–3.5 | Steric hindrance |
| Target Compound* | ~7.3–7.8 (predicted) | ~3.1–3.6 (predicted) | Bromo/fluoro effects |
*Predicted based on halogen substituent electronegativity and steric bulk .
Q & A
Q. What methods clarify discrepancies in cytotoxicity between 2D vs. 3D cell models?
- Methodological Answer :
- 3D Spheroid Penetration : Confocal imaging with fluorescently labeled compound to assess diffusion barriers .
- Hypoxia Mimetics : Test under 1% O₂ to replicate tumor microenvironment effects on IC₅₀ .
- Stromal Co-Cultures : Include fibroblasts/immune cells to model cell-cell interaction-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
